molecular formula C12H14ClNO B291579 N-(2-chlorophenyl)cyclopentanecarboxamide

N-(2-chlorophenyl)cyclopentanecarboxamide

Cat. No. B291579
M. Wt: 223.7 g/mol
InChI Key: NVBAQMKSJZNOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109 or Vigabatrin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the antiepileptic drug vigabatrin, which has been used to treat epilepsy for several decades. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)cyclopentanecarboxamide involves the inhibition of GABA-transaminase, as mentioned above. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA in the brain, N-(2-chlorophenyl)cyclopentanecarboxamide can reduce the activity of excitatory neurons, leading to a calming effect.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the activity of excitatory neurons, and a calming and anti-anxiety effect. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been found to have a relatively low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)cyclopentanecarboxamide for lab experiments is its relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have a relatively long half-life, which can make it easier to administer and study in animal models. However, one limitation of N-(2-chlorophenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2-chlorophenyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine. N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its safety and efficacy in these applications. Finally, there is also interest in studying the potential use of N-(2-chlorophenyl)cyclopentanecarboxamide in the treatment of PTSD, as it has been shown to reduce fear and anxiety in animal models.

Synthesis Methods

N-(2-chlorophenyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with cyclopentanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with ammonia.

Scientific Research Applications

N-(2-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to inhibit the activity of an enzyme called GABA-transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, N-(2-chlorophenyl)cyclopentanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.

properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

N-(2-chlorophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14ClNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)

InChI Key

NVBAQMKSJZNOAW-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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